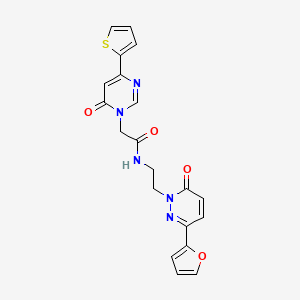

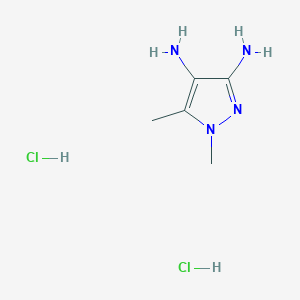

1,5-dimethyl-1H-pyrazole-3,4-diamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis and Structural Analysis : 1,5-Dimethyl-1H-pyrazole-3,4-diamine dihydrochloride is utilized in the synthesis of various compounds. For example, it's used in synthesizing mononuclear Pd(II) and Pt(II) complexes of didentate ligands with NN′-donor set, characterized by elemental analyses, conductivity measurements, IR, 1H, 13C{1H} and 195Pt{1H} NMR spectroscopies, and X-ray diffraction methods (Pons et al., 2010).

Biological Applications

- Antibacterial Activities : Compounds derived from 1,5-Dimethyl-1H-pyrazole-3,4-diamine dihydrochloride have shown promising antibacterial activities. For instance, a study on Schiff bases derived from Aminophenazone, which include this compound, demonstrated moderate to good antibacterial activity against various bacterial strains (Asiri & Khan, 2010).

Chemical Properties and Analysis

- Structural Analysis and Characterization : The compound's structure and performance have been analyzed using techniques like infrared, nuclear magnetic resonance, and gas chromatography mass spectrometry, which helps in understanding its chemical properties and potential applications (Ding, 2009).

Photochromic and Molecular Switching Behavior

- Photochromic Properties : Studies have investigated the photochromic property of Schiff base compounds containing the 1,5-dimethyl-1H-pyrazole ring, observed under UV irradiation. This research contributes to understanding the compound's behavior in photo-induced intermolecular hydrogen bonding and its potential in molecular switching applications (Surati & Shah, 2015).

Synthesis of Derivatives and Related Compounds

- Derivative Synthesis : The compound has been used as a starting material in the synthesis of various derivatives with potential biological and chemical applications. For instance, it's involved in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, characterized by elemental analysis and spectral data (Fadda et al., 2012).

Wirkmechanismus

Target of Action

A related compound was found to have potent in vitro antipromastigote activity , suggesting that it may target parasitic organisms.

Mode of Action

It’s suggested that the related compound interacts with its target through a desirable fitting pattern in the active site, characterized by lower binding free energy . This suggests that the compound may bind to its target and inhibit its function.

Result of Action

The related compound demonstrated potent in vitro antipromastigote activity , suggesting that it may have antiparasitic effects.

Eigenschaften

IUPAC Name |

1,5-dimethylpyrazole-3,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c1-3-4(6)5(7)8-9(3)2;;/h6H2,1-2H3,(H2,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSHUOQHUTDIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-dimethyl-1H-pyrazole-3,4-diamine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B2424690.png)

![2-[(3R,5S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2424695.png)

![2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2424696.png)

![6-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2424702.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-2-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2424703.png)